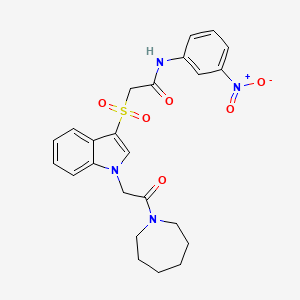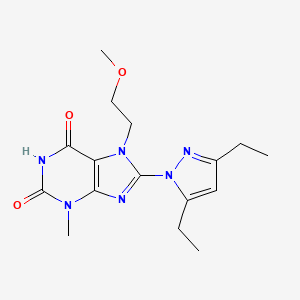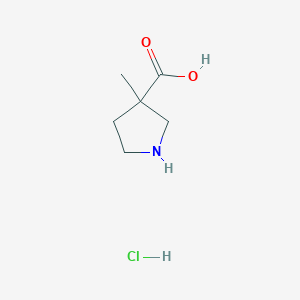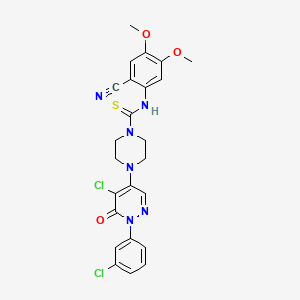
1-Morpholinobutan-2-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholinobutan-2-amine oxalate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Morpholinobutan-2-amine oxalate typically involves the reaction of morpholine with butan-2-amine under specific conditions. The oxalate salt is formed by reacting the resulting amine with oxalic acid. The synthetic route can be summarized as follows:
Reaction of Morpholine with Butan-2-amine: This step involves the nucleophilic substitution reaction where morpholine reacts with butan-2-amine in the presence of a suitable catalyst.
Formation of Oxalate Salt: The resulting amine is then reacted with oxalic acid to form the oxalate salt. This step is usually carried out in an aqueous medium to facilitate the formation of the salt.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Morpholinobutan-2-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine ring or the butan-2-amine moiety is substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Morpholinobutan-2-amine oxalate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in the preparation of complex chemical compounds.
Biology: In biological research, the compound is used to study the effects of morpholine derivatives on cellular processes. It can act as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-Morpholinobutan-2-amine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Morpholinobutan-2-amine oxalate can be compared with other similar compounds, such as:
Morpholine: The parent compound, morpholine, is a simpler structure with similar reactivity. this compound has additional functional groups that enhance its versatility.
Butan-2-amine: This compound shares the butan-2-amine moiety but lacks the morpholine ring. The presence of the morpholine ring in this compound provides additional reactivity and binding properties.
Other Morpholine Derivatives: Compounds such as N-methylmorpholine or N-ethylmorpholine have similar structures but differ in their substituents. These differences can affect their reactivity and applications.
The uniqueness of this compound lies in its combination of the morpholine ring and the butan-2-amine moiety, which provides a versatile platform for various chemical and biological applications.
Eigenschaften
IUPAC Name |
1-morpholin-4-ylbutan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.C2H2O4/c1-2-8(9)7-10-3-5-11-6-4-10;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVPPVANKRHGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCOCC1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)





![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2539170.png)
![N-(2-ethylphenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]acetamide](/img/structure/B2539171.png)

![N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B2539174.png)

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
